REACTION_CXSMILES
|
Cl.[F:2][C:3]([F:14])([F:13])[O:4][C:5]1[CH:10]=[CH:9][C:8]([NH:11][NH2:12])=[CH:7][CH:6]=1.C(O[CH:18]=[C:19]([C:25]([CH3:27])=O)[C:20]([O:22]CC)=[O:21])C.[OH-].[Na+].Cl>C(O)C.O>[CH3:27][C:25]1[N:11]([C:8]2[CH:7]=[CH:6][C:5]([O:4][C:3]([F:13])([F:14])[F:2])=[CH:10][CH:9]=2)[N:12]=[CH:18][C:19]=1[C:20]([OH:22])=[O:21] |f:0.1,3.4|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
Cl.FC(OC1=CC=C(C=C1)NN)(F)F
|
Name
|
|
Quantity
|
3.26 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=C(C(=O)OCC)C(=O)C
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
76 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 76° C. for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was further stirred at the same temperature for an hour
|
Type
|
ADDITION
|
Details
|
was added to the aqueous solution
|
Type
|
CUSTOM
|
Details
|
the precipitated solid was recrystallized from ethyl acetate
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=NN1C1=CC=C(C=C1)OC(F)(F)F)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.56 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |